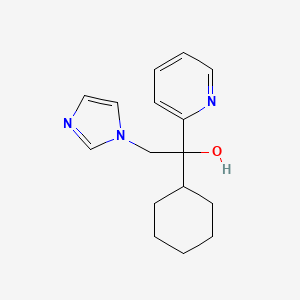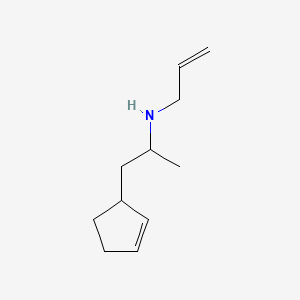
N-Allyl-2-(2-cyclopentenyl)-1-methylethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Allyl-2-(2-cyclopentenyl)-1-methylethylamine: is an organic compound with the molecular formula C11H19N . It is characterized by the presence of an allyl group, a cyclopentenyl ring, and a methylethylamine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-2-(2-cyclopentenyl)-1-methylethylamine typically involves the following steps:
Formation of the Cyclopentenyl Ring: The cyclopentenyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide and a suitable base.
Formation of the Methylethylamine Moiety: The methylethylamine moiety can be synthesized through reductive amination of a suitable ketone or aldehyde with methylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
N-Allyl-2-(2-cyclopentenyl)-1-methylethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl group or the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Allyl bromide in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or alkenes.
Aplicaciones Científicas De Investigación
N-Allyl-2-(2-cyclopentenyl)-1-methylethylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Allyl-2-(2-cyclopentenyl)-1-methylethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it can interact with receptors on cell surfaces, triggering signaling pathways that lead to various cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- N-Allyl-2-(2-cyclopentenyl)-1-methylethanamine
- 2-Cyclopentene-1-ethanamine, α-methyl-N-2-propen-1-yl
Uniqueness
N-Allyl-2-(2-cyclopentenyl)-1-methylethylamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
67238-63-5 |
|---|---|
Fórmula molecular |
C11H19N |
Peso molecular |
165.27 g/mol |
Nombre IUPAC |
1-cyclopent-2-en-1-yl-N-prop-2-enylpropan-2-amine |
InChI |
InChI=1S/C11H19N/c1-3-8-12-10(2)9-11-6-4-5-7-11/h3-4,6,10-12H,1,5,7-9H2,2H3 |
Clave InChI |
FQVVVAOZYAATRD-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1CCC=C1)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




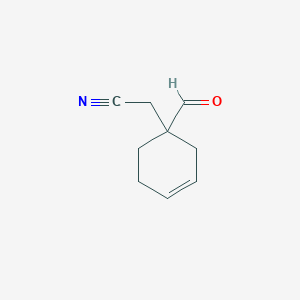
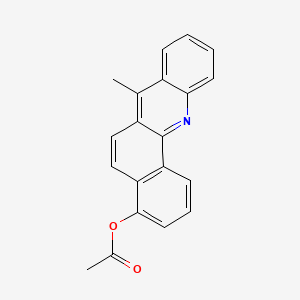
![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803514.png)
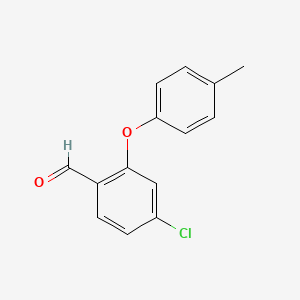
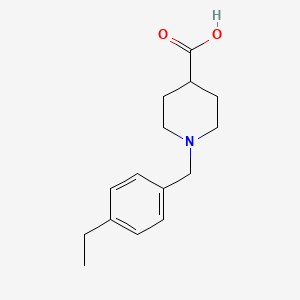
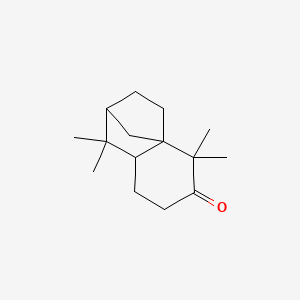
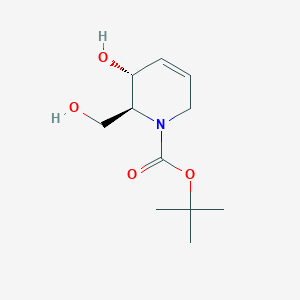
![N,N'-Bis[bis[4-(dimethylamino)phenyl]methyl]urea](/img/structure/B13803533.png)
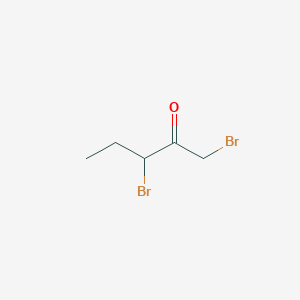
![Cyclodeca[b]furan-2(3H)-one, 3a,4,5,6,7,8,9,11a-octahydro-3,6,10-trimethyl-](/img/structure/B13803550.png)
